molecular formula C16H11N3OS2 B2827693 4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922572-79-0

4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2827693
CAS No.: 922572-79-0
M. Wt: 325.4
InChI Key: ZTEXPPGZPFWNOL-UHFFFAOYSA-N
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Description

4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Biochemical Analysis

Cellular Effects

4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide may have significant effects on cellular processes. For instance, similar compounds have been shown to inhibit necroptosis, a form of programmed cell death . This suggests that this compound might influence cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Similar compounds have shown protective effects in a tumor necrosis factor-induced systemic inflammatory response syndrome model .

Dosage Effects in Animal Models

In animal models, similar compounds have shown significant protective effects at a dose of 5 mg/kg, which was much more effective than other compounds . The dosage effects of this compound specifically have not been studied extensively.

Metabolic Pathways

Similar compounds have been identified as potent inhibitors of necroptosis by targeting both RIPK1 and RIPK3 kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Properties

IUPAC Name

4-cyano-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c1-21-12-6-7-13-14(8-12)22-16(18-13)19-15(20)11-4-2-10(9-17)3-5-11/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEXPPGZPFWNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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